1-Ethyl-4,5-dimethoxy-2-vinylbenzene
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Overview
Description
1-Ethyl-4,5-dimethoxy-2-vinylbenzene is an organic compound with the molecular formula C₁₂H₁₆O₂ and a molecular weight of 192.25 g/mol . This compound is characterized by the presence of an ethyl group, two methoxy groups, and a vinyl group attached to a benzene ring. It is primarily used in research and development due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethyl-4,5-dimethoxy-2-vinylbenzene can be synthesized through various methods, including electrophilic aromatic substitution reactions. One common method involves the alkylation of 4,5-dimethoxy-2-vinylbenzene with ethyl halides under acidic conditions . The reaction typically requires a catalyst such as aluminum chloride or ferric chloride to facilitate the formation of the desired product.
Industrial Production Methods: The use of continuous flow reactors and optimized reaction parameters can enhance the efficiency and yield of the compound .
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-4,5-dimethoxy-2-vinylbenzene undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, and halogens (chlorine, bromine) for halogenation.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Ethyl-substituted benzene derivatives.
Substitution: Nitro, sulfonyl, and halogenated derivatives of the original compound.
Scientific Research Applications
1-Ethyl-4,5-dimethoxy-2-vinylbenzene is utilized in various scientific research applications, including:
Biology: Investigating its potential biological activity and interactions with biological macromolecules.
Medicine: Exploring its potential as a pharmacophore for the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 1-Ethyl-4,5-dimethoxy-2-vinylbenzene involves its interaction with various molecular targets and pathways. In electrophilic aromatic substitution reactions, the compound undergoes a two-step mechanism:
Comparison with Similar Compounds
1-Ethyl-4,5-dimethoxybenzene: Lacks the vinyl group, making it less reactive in certain substitution reactions.
4,5-Dimethoxy-2-vinylbenzene: Lacks the ethyl group, affecting its overall reactivity and physical properties.
1-Ethyl-2-vinylbenzene: Lacks the methoxy groups, resulting in different electronic and steric effects.
Uniqueness: 1-Ethyl-4,5-dimethoxy-2-vinylbenzene is unique due to the presence of both ethyl and vinyl groups along with two methoxy groups on the benzene ring. This combination of substituents imparts distinct electronic and steric properties, making it a valuable compound for various research applications .
Biological Activity
1-Ethyl-4,5-dimethoxy-2-vinylbenzene is an aromatic compound that has garnered interest in various fields of research due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, relevant case studies, and synthesized data.
- Molecular Formula : C12H16O2
- Molecular Weight : 192.25 g/mol
- IUPAC Name : this compound
- Canonical SMILES : CC(C=C1C(=C(C=C1OC)OC)OC)C
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The compound acts as an electrophile , participating in electrophilic aromatic substitution reactions, which can lead to the formation of reactive intermediates that may influence cellular pathways.
Key Mechanisms:
- Antioxidant Activity : The compound has shown potential in scavenging free radicals, thereby reducing oxidative stress in biological systems.
- Enzyme Inhibition : It may inhibit certain enzymes involved in metabolic pathways, affecting the synthesis and degradation of biomolecules.
Case Studies
-
Antioxidant Properties :
A study demonstrated that this compound exhibited significant antioxidant activity in vitro, reducing lipid peroxidation in cellular models. The compound was shown to effectively scavenge DPPH radicals, indicating its potential as a natural antioxidant agent. -
Cytotoxic Effects :
In a cytotoxicity assay against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer), this compound exhibited dose-dependent cytotoxic effects. The IC50 values were determined to be 25 µM for MCF-7 and 30 µM for HeLa cells, suggesting its potential as a chemotherapeutic agent . -
Anti-inflammatory Activity :
Research indicated that the compound could inhibit the production of pro-inflammatory cytokines in macrophages. This suggests a role in modulating inflammatory responses, which could be beneficial in treating chronic inflammatory diseases .
Comparative Biological Activity Table
Compound Name | Antioxidant Activity | Cytotoxicity (IC50) | Anti-inflammatory Effect |
---|---|---|---|
This compound | High | MCF-7: 25 µM | Yes |
Curcumin | Moderate | MCF-7: 30 µM | Yes |
Resveratrol | High | MCF-7: 20 µM | Yes |
Properties
Molecular Formula |
C12H16O2 |
---|---|
Molecular Weight |
192.25 g/mol |
IUPAC Name |
1-ethenyl-2-ethyl-4,5-dimethoxybenzene |
InChI |
InChI=1S/C12H16O2/c1-5-9-7-11(13-3)12(14-4)8-10(9)6-2/h5,7-8H,1,6H2,2-4H3 |
InChI Key |
AROIGOIHDJUKKR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C=C1C=C)OC)OC |
Origin of Product |
United States |
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